molecular formula C19H17F2N3O4S B2460200 1-(3,5-difluorobenzyl)-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione CAS No. 1251556-26-9

1-(3,5-difluorobenzyl)-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione

Cat. No. B2460200
CAS RN: 1251556-26-9
M. Wt: 421.42
InChI Key: VVVZALZLCZOVSL-UHFFFAOYSA-N
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Description

1-(3,5-difluorobenzyl)-3-(morpholinocarbonyl)-4lambda~6~,1,2-benzothiadiazine-4,4(1H)-dione is a useful research compound. Its molecular formula is C19H17F2N3O4S and its molecular weight is 421.42. The purity is usually 95%.
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Scientific Research Applications

Benzothiadiazine Derivatives in Medical Research

Hydrochlorothiazide and Related Compounds

Benzothiadiazines, including hydrochlorothiazide, are well-known for their diuretic and antihypertensive properties. Research has explored their effects on serum and urinary calcium, urinary citrate, and their potential role in preventing nephrolithiasis due to their ability to produce hypocalciuria without significantly depressing urinary citrate levels. This suggests their utility in conditions predisposing to kidney stone formation (Seitz & Jaworski, 1964).

Treatment of Hypertension and Edema

Further studies have demonstrated the efficacy of benzothiadiazine derivatives like bendroflumethiazide in treating hypertension and edema. These compounds have been shown to be effective diuretic agents, useful in managing conditions associated with fluid overload (Collins, 1962).

Metabolic and Cardiovascular Effects

The cardiovascular system effects of benzothiadiazine derivatives have been investigated, revealing their ability to reduce peripheral vascular resistance and improve blood flow distribution. These findings highlight their potential utility in cardiovascular disease management (Nayler et al., 1968).

properties

IUPAC Name

[1-[(3,5-difluorophenyl)methyl]-4,4-dioxo-4λ6,1,2-benzothiadiazin-3-yl]-morpholin-4-ylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17F2N3O4S/c20-14-9-13(10-15(21)11-14)12-24-16-3-1-2-4-17(16)29(26,27)18(22-24)19(25)23-5-7-28-8-6-23/h1-4,9-11H,5-8,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VVVZALZLCZOVSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)C2=NN(C3=CC=CC=C3S2(=O)=O)CC4=CC(=CC(=C4)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17F2N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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